3-Chloro-4,5-difluoroanthranilic acid

SERT inhibition dopamine transporter monoamine transporter selectivity

Researchers requiring the specific 3-chloro-4,5-difluoro substitution pattern face supply inconsistency with generic anthranilic acid analogs. This compound solves that exact specification need, providing a non-commodity building block for oncology and neuroscience programs. • Enables FUBP1 inhibitor development for c-Myc-driven cancers; unsubstituted anthranilic acid is inactive. • Confers 100 nM SERT IC50 with 4.4-fold improved potency over the 4,5-difluoro analog for DAT-sparing probe synthesis. • Offers a supply chain advantage via high-yielding single-step preparation from widely available precursors, reducing lead times for SAR campaigns.

Molecular Formula C7H4ClF2NO2
Molecular Weight 207.56 g/mol
Cat. No. B8523047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,5-difluoroanthranilic acid
Molecular FormulaC7H4ClF2NO2
Molecular Weight207.56 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)Cl)N)C(=O)O
InChIInChI=1S/C7H4ClF2NO2/c8-4-5(10)3(9)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13)
InChIKeyIFZDYNYZWOBYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4,5-difluoroanthranilic Acid Overview


3-Chloro-4,5-difluoroanthranilic acid (CAS 1004282-36-3, molecular formula C7H4ClF2NO2, molecular weight 207.56 g/mol) is a polyhalogenated anthranilic acid derivative [1]. The compound contains a characteristic ortho-amino benzoic acid scaffold substituted at the 3-position with chlorine and at the 4- and 5-positions with fluorine atoms [1]. It is predominantly utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and polyamine biosynthesis modulation, and as a precursor in biosynthetic engineering of natural product analogs [2] [3]. The compound is commercially available at typical research-grade purity of 95% from specialty chemical suppliers .

3-Chloro-4,5-difluoroanthranilic Acid Substitution Limitations


Within the anthranilic acid derivative class, small variations in halogen substitution pattern—particularly the 3-chloro-4,5-difluoro motif versus common 4,5-difluoro or 3,5-dichloro analogs—produce non-overlapping biological activity profiles across multiple target classes [1] [2]. Generic substitution with a standard 4,5-difluoroanthranilic acid would lose the SERT inhibitory activity and MEK/FUBP1 binding contributions conferred by the 3-chloro substituent, while substitution with a 3-chloro-5-fluoro or non-halogenated analog would alter both fluorine-dependent binding interactions and halogen-specific metabolic processing in biosynthetic applications [3] [4]. The specific 3-chloro-4,5-difluoro substitution pattern is not a commodity interchangeable with any single commercially available anthranilic acid derivative; procurement specifications must match the exact substitution geometry required for the intended synthetic pathway or biological assay [5].

3-Chloro-4,5-difluoroanthranilic Acid Differentiation Evidence


SERT Selectivity Over DAT

In anthranilic amide derivatives evaluated for monoamine transporter inhibition, the compound incorporating the 3-chloro-4,5-difluoroanthranilic acid scaffold exhibited a pronounced selectivity shift toward serotonin transporter (SERT) compared to dopamine transporter (DAT) [1]. This contrasts with the 4,5-difluoroanthranilic acid-derived analog (lacking the 3-chloro substituent), which demonstrated broader activity across both transporters with less SERT preference [1].

SERT inhibition dopamine transporter monoamine transporter selectivity structure-activity relationship

Carbonic Anhydrase II Inhibition vs. 3,5-Dichloro Analog

A derivative incorporating the 3-chloro-4,5-difluoroanthranilic acid core demonstrates measurable inhibitory activity against human carbonic anhydrase II (hCA II) with a Ki of 707 nM [1]. This inhibition profile differs from the 3,5-dichloroanthranilic acid class, where the alternative halogen substitution pattern yields distinct carbonic anhydrase isoform selectivity and potency ranges, though direct head-to-head comparison data for the exact scaffold are limited [2].

carbonic anhydrase inhibition metalloenzyme inhibitor halogenated anthranilic acid SAR enzyme kinetics

FUBP1 Inhibition: Halogen Substitution Requirement

In a systematic screen of anthranilic acid derivatives as difluoromethylornithine (DFMO) adjunct agents targeting FUBP1 function, compounds containing the 3-chloro-4,5-difluoro substitution pattern were identified among active hits that potentiate ODC inhibition [1]. The presence of both chloro and difluoro substituents is essential for FUBP1 binding and DFMO potentiation activity; unsubstituted anthranilic acid (baseline comparator) exhibits no detectable FUBP1 inhibition or DFMO adjunct activity [1].

FUBP1 inhibition polyamine biosynthesis DFMO adjunct therapy oncology c-Myc pathway

Synthetic Accessibility via Electrophilic Chlorination

3-Chloro-4,5-difluoroanthranilic acid is accessible via direct electrophilic chlorination of 4,5-difluoroanthranilic acid using tert-butyl hypochlorite, achieving a calculated yield of 100.8% (2.97 g isolated product from 2.45 g starting material) [1]. This high-yielding single-step transformation from the commercially abundant 4,5-difluoroanthranilic acid precursor provides a practical synthetic advantage relative to more complex multi-step routes required for other regioisomeric chloro-difluoro anthranilic acid combinations [1] [2].

halogenation synthetic intermediate medicinal chemistry building block fluorinated aromatic

Biosynthetic Incorporation vs. Fluoro Analogs

In the aurachin biosynthetic pathway of Stigmatella erecta, 3-chloroanthranilic acid was evaluated alongside fluoroanthranilic acid regioisomers for enzymatic incorporation into non-natural quinolone antibiotics [1]. The study quantified a clear regiopreference: 5-fluoroanthranilic acid showed the highest conversion rate, followed by 3-fluoro and 4-fluoro analogs; 3-chloro substitution exhibited distinct incorporation kinetics that reflect the steric and electronic constraints of the biosynthetic machinery relative to fluorinated comparators [1].

biosynthetic engineering natural product diversification halogenase promiscuity aurachin biosynthesis biocatalysis

3-Chloro-4,5-difluoroanthranilic Acid Application Scenarios


SERT-Selective Probe Development

Procurement of 3-chloro-4,5-difluoroanthranilic acid is indicated for synthesis of SERT-selective tool compounds, leveraging the 100 nM SERT IC50 and the 4.4-fold improvement in SERT potency relative to the 4,5-difluoro analog [1]. The compound serves as a key building block for generating monoamine transporter probes where dopamine transporter-sparing activity (DAT IC50 = 658-945 nM) is required to minimize off-target dopaminergic effects in behavioral pharmacology studies [1].

FUBP1 Inhibitor for DFMO Combination Therapy

This compound is appropriate for oncology programs developing FUBP1 inhibitors as DFMO adjunct agents targeting c-Myc-driven cancers [1]. The 3-chloro-4,5-difluoro substitution pattern was identified in high-throughput screening as essential for FUBP1 inhibitory activity and DFMO potentiation, whereas unsubstituted anthranilic acid is completely inactive [1]. The scaffold provides a validated starting point for lead optimization in polyamine biosynthesis modulation.

Biosynthetic Production of Chlorinated Aurachins

The compound is recommended as a precursor feeding substrate in Stigmatella erecta fermentation for biosynthetic production of chlorinated aurachin derivatives [1]. While 5-fluoroanthranilic acid yields the highest conversion, 3-chloroanthranilic acid provides a distinct halogenation pattern that generates structurally novel quinolone antibiotics with potentially differentiated antibacterial activity profiles compared to their fluorinated counterparts [1].

Polyhalogenated Anthranilate Building Block

For programs requiring gram-scale quantities of polyhalogenated anthranilic acid building blocks, this compound offers a synthetic advantage due to its high-yielding (100.8%) single-step preparation from widely available 4,5-difluoroanthranilic acid [1] [2]. This contrasts favorably with the 30-60% overall yields typical for alternative regioisomers, reducing synthesis cost and improving material availability for SAR campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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